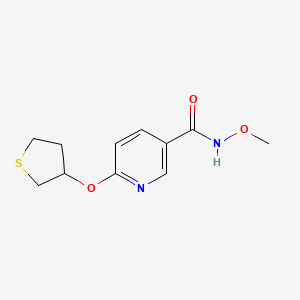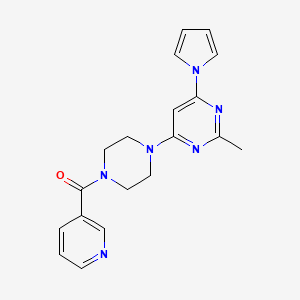
(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial and Antimycobacterial Properties
Imidazole derivatives exhibit significant antibacterial and antimycobacterial activities. Researchers have synthesized various imidazole-containing compounds and evaluated their potential against bacterial and mycobacterial strains. For instance, compounds like 1a and 1b have demonstrated good antimicrobial potential .
Antioxidant Activity
Imidazole derivatives also possess antioxidant properties. Researchers have assessed their ability to scavenge reactive oxygen species (ROS) using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay .
Anti-Inflammatory Effects
Certain imidazole-based compounds exhibit anti-inflammatory activity. These molecules may modulate inflammatory pathways and contribute to the development of novel anti-inflammatory drugs .
Antitumor Potential
Pyrrole derivatives, including imidazole-containing compounds, have been investigated for their antitumor effects. Some of these molecules show cytotoxic activity against cancer cell lines .
Antidiabetic Properties
Although not exclusively related to the compound , imidazole derivatives have been explored for their potential in managing diabetes. These compounds may influence glucose metabolism and insulin sensitivity .
Antiviral Activity
Imidazole-containing compounds have been studied for their antiviral properties. Examples include drugs like enviroxime and astemizole , which contain the 1,3-diazole ring .
Antiulcer Effects
Certain imidazole derivatives, such as omeprazole and pantoprazole , are used as antiulcer medications. They inhibit gastric acid secretion by targeting proton pumps .
Other Applications
Imidazole derivatives find applications in diverse fields, including antiallergic, antipyretic, antiprotozoal, antihelmintic, and antifungal activities. Additionally, they serve as building blocks in the synthesis of natural products, such as histidine, purine, and histamine .
properties
IUPAC Name |
[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-15-21-17(23-7-2-3-8-23)13-18(22-15)24-9-11-25(12-10-24)19(26)16-5-4-6-20-14-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDSUEPSPCQHNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CN=CC=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2382255.png)
![N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine](/img/structure/B2382256.png)
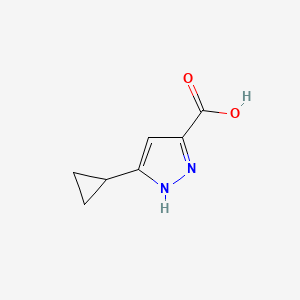
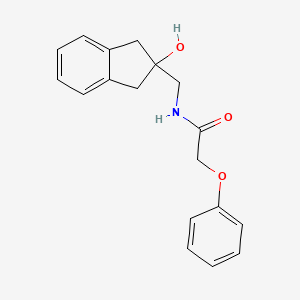
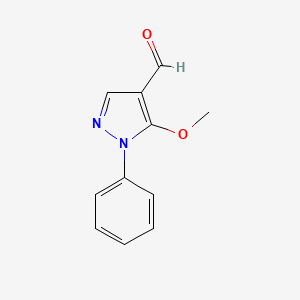
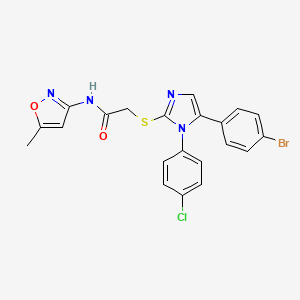
![N-(1-Cyanoethyl)-N-methyl-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2382264.png)
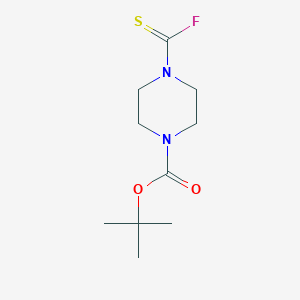
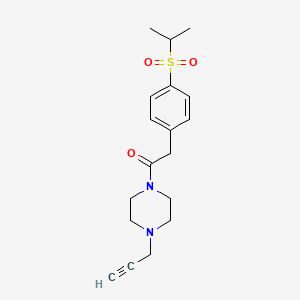
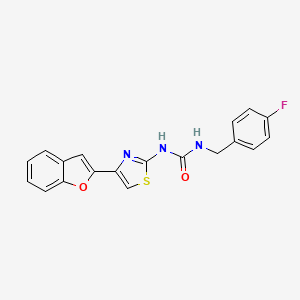
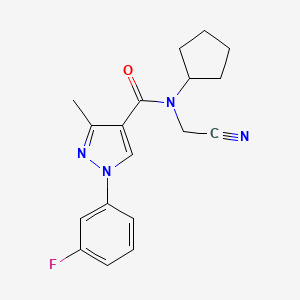
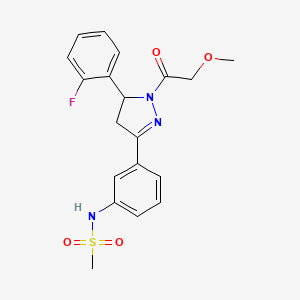
![3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2382273.png)
